molecular formula C18H18Cl2N2O5S B3543108 ethyl 2-{[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

ethyl 2-{[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No.: B3543108
M. Wt: 445.3 g/mol
InChI Key: QMYGVSXJFOQHEW-UHFFFAOYSA-N
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Description

Ethyl 2-{[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a glycylamino group containing a 2,5-dichlorophenyl and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Glycylamino Intermediate: The reaction begins with the condensation of 2,5-dichloroaniline with glycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form N-(2,5-dichlorophenyl)glycine.

    Introduction of the Methylsulfonyl Group: The N-(2,5-dichlorophenyl)glycine is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group, yielding N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycine.

    Esterification: Finally, the N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycine is esterified with ethyl alcohol in the presence of an acid catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-{[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 2-{[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 2-{[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate: Differing in the position of the chloro substituents on the phenyl ring.

    Ethyl 2-{[N-(2,5-dichlorophenyl)-N-(ethylsulfonyl)glycyl]amino}benzoate: Differing in the alkyl group attached to the sulfonyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[2-(2,5-dichloro-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O5S/c1-3-27-18(24)13-6-4-5-7-15(13)21-17(23)11-22(28(2,25)26)16-10-12(19)8-9-14(16)20/h4-10H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYGVSXJFOQHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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